molecular formula C13H11NO2 B1629465 5-(3-Methoxyphenyl)nicotinaldehyde CAS No. 887973-64-0

5-(3-Methoxyphenyl)nicotinaldehyde

Cat. No.: B1629465
CAS No.: 887973-64-0
M. Wt: 213.23 g/mol
InChI Key: SHHGRBQBFYDHFN-UHFFFAOYSA-N
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Description

Contextual Background of the Nicotinaldehyde Framework in Organic Chemistry

The nicotinaldehyde, or pyridine-3-carbaldehyde, framework is a fundamental building block in organic synthesis. wikipedia.orgchemicalbook.com It is an aromatic compound characterized by a pyridine (B92270) ring substituted with a formyl (carboxaldehyde) group at the 3-position. chemicalbook.comnih.gov This structural arrangement provides a versatile platform for a variety of chemical reactions. The nitrogen atom in the pyridine ring influences the reactivity of the aldehyde group, making it distinct from its simpler counterpart, benzaldehyde (B42025). For instance, nicotinaldehyde reacts more rapidly than benzaldehyde in certain reactions, such as the addition of diethylzinc (B1219324) to form enantioenriched alcohols. chemicalbook.com

Nicotinaldehydes are key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com The parent compound, nicotinaldehyde, can be synthesized through methods like the hydrogenation of 3-cyanopyridine. google.com Its derivatives are explored for a wide range of applications, underscoring the importance of this chemical scaffold.

Significance of 5-(3-Methoxyphenyl)nicotinaldehyde in Contemporary Synthetic Chemistry

The significance of this compound lies in its role as a bifunctional building block. The presence of both a reactive aldehyde group and a bi-aryl system, specifically the 3-methoxyphenyl (B12655295) group attached to the pyridine ring, allows for a diverse range of chemical transformations. This structure makes it a valuable intermediate in the construction of more complex molecular architectures.

Aryl-substituted pyridines, such as the core of this compound, are prevalent motifs in materials science and medicinal chemistry. The methoxy (B1213986) group (-OCH3) on the phenyl ring can also influence the compound's electronic properties and solubility, and can serve as a handle for further chemical modification. pipzine-chem.com Research into related structures, such as 1-aryl ketones and 5-aryl-phenanthridin-6-ones, highlights the broad interest in molecules containing aryl-heteroaryl linkages for developing new chemical entities and materials. nih.govnih.gov The synthesis of such compounds often aims to create novel structures with specific biological activities or material properties. nih.gov

Scope and Objectives of Scholarly Inquiry on this compound

The primary objective of research involving this compound is to utilize it as a precursor for the synthesis of novel, more complex molecules. Scholarly inquiry focuses on several key areas:

Development of Novel Synthetic Methodologies: Researchers investigate new and efficient ways to use this aldehyde in coupling reactions, condensations, and other transformations to build larger molecular frameworks. The goal is often to create libraries of related compounds for further study.

Synthesis of Biologically Active Compounds: The structural motifs present in this compound are found in various biologically active molecules. Consequently, a significant area of research is its use as a starting material for potential therapeutic agents. For example, related aryl-substituted heterocyclic compounds are investigated for their potential as enzyme inhibitors or receptor ligands. nih.govnih.gov

Exploration in Materials Science: The bi-aryl structure is of interest in the development of organic materials with specific optical or electronic properties. Research may focus on incorporating this aldehyde into polymers or macrocycles to create new functional materials.

In essence, the scholarly focus is on leveraging the distinct chemical reactivity of the aldehyde and the structural features of the methoxyphenyl-pyridine core to access new chemical space. This exploration is fundamental to discovering molecules with desired functions, whether in medicine, agriculture, or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887973-64-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-4-2-3-11(6-13)12-5-10(9-15)7-14-8-12/h2-9H,1H3

InChI Key

SHHGRBQBFYDHFN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2)C=O

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Retrosynthetic Analysis and Precursor Chemistry of Arylnicotinaldehydes

Halogenated Nicotinic Acid Derivatives as Key Synthons

Halogenated nicotinic acid derivatives are versatile building blocks in the synthesis of 5-arylnicotinaldehydes. The halogen atom, typically bromine or chlorine, serves as a handle for introducing the aryl group via a palladium-catalyzed cross-coupling reaction. The reactivity of the carbon-halogen bond is a critical factor, with the order of reactivity generally being C-I > C-Br >> C-Cl. semanticscholar.org This differential reactivity allows for selective coupling reactions when multiple halogen atoms are present in the molecule. semanticscholar.org

The choice of the specific halogenated precursor depends on several factors, including its commercial availability, cost, and reactivity in the desired coupling reaction. For instance, 5-bromonicotinaldehyde (B46077) or its protected derivatives are common starting materials. The aldehyde functionality may need to be protected during the cross-coupling reaction to prevent side reactions.

The development of efficient methods for the synthesis of these halogenated precursors is an active area of research. For example, nicotinaldehyde itself can be prepared through the catalytic hydrogenation of 3-cyanopyridine. google.com

Methoxyphenyl Moieties as Crucial Coupling Partners

The second key precursor is the methoxyphenyl group, which is introduced as a nucleophilic coupling partner. The most common and effective way to introduce this moiety is through the use of a (3-methoxyphenyl)boronic acid in a Suzuki-Miyaura cross-coupling reaction. wikipedia.org

Arylboronic acids are favored due to their stability, low toxicity, and the high functional group tolerance of the Suzuki-Miyaura reaction. wikipedia.org (3-Methoxyphenyl)boronic acid is commercially available, making it a convenient reagent for this synthesis.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

The following table summarizes the key precursor compounds and their roles in the synthesis of 5-(3-Methoxyphenyl)nicotinaldehyde:

Precursor ClassSpecific ExampleRole in Synthesis
Halogenated Nicotinic Acid Derivative5-BromonicotinaldehydeElectrophilic partner in cross-coupling
Methoxyphenyl Moiety(3-Methoxyphenyl)boronic acidNucleophilic partner in cross-coupling

Advanced Synthetic Methodologies for 5 3 Methoxyphenyl Nicotinaldehyde

Established Reaction Pathways for Nicotinaldehyde Derivatives

Traditional synthesis of nicotinaldehyde derivatives, including structures analogous to 5-(3-Methoxyphenyl)nicotinaldehyde, relies on robust and well-documented reaction pathways. These methods have formed the bedrock of heterocyclic chemistry for years.

Reductive Conversion of Nicotinic Acid Morpholinamides

A notable process for preparing nicotinaldehydes involves the reduction of their corresponding nicotinic acid morpholinamides. google.com This method is significant because the morpholine (B109124) amides of nicotinic acid and its derivatives serve as effective, previously unknown precursors to aldehydes. google.com The reduction can be carried out under standard conditions, such as room temperature and atmospheric pressure, to yield nicotinaldehydes in virtually quantitative amounts. google.com This pathway avoids the common side reaction of dihydropyridine (B1217469) formation that can occur with other reduction methods. google.com

The process is particularly useful for producing substituted nicotinaldehydes. For instance, 5-bromonicotinic acid morpholinamide is a preferred starting material for synthesizing the corresponding 5-bromo-nicotinaldehyde, a key intermediate that can subsequently be arylated. google.com

Table 1: Reductive Conversion of Nicotinic Acid Morpholinamide

Starting MaterialReducing AgentProductKey Advantage
Nicotinic Acid MorpholinamideComplex metal hydridesNicotinaldehydeHigh yield, avoids over-reduction

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds, particularly for creating biaryl systems. nih.gov This reaction is paramount in synthesizing 5-aryl-nicotinaldehyde derivatives by coupling a halogenated nicotinaldehyde with an arylboronic acid. nih.gov To synthesize a compound like this compound, one would typically start with 5-bromonicotinaldehyde (B46077) and (3-methoxyphenyl)boronic acid.

The catalytic cycle involves a palladium(0) species and generally follows three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halonicotinaldehyde. nih.gov

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center. nih.gov

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the stability and low toxicity of the organoboron reagents. nih.govnih.gov

Table 2: Typical Components for Suzuki-Miyaura Synthesis of 5-Aryl-Nicotinaldehydes

ComponentExampleRole
Pyridine (B92270) Substrate5-BromonicotinaldehydeElectrophilic partner
Boron Reagent(3-Methoxyphenyl)boronic acidNucleophilic partner
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Facilitates C-C bond formation
BasePotassium Phosphate (B84403) (K₃PO₄)Activates the boron reagent
SolventDioxane/Water mixtureReaction medium

Vilsmeier Reagent Mediated Cyclization Approaches

The Vilsmeier-Haack reaction is a formylation method used to introduce an aldehyde group onto an electron-rich ring. chemistrysteps.comwikipedia.org In the context of nicotinaldehyde synthesis, it is typically used to formylate a pyridine precursor. researchgate.netnih.gov The process involves the reaction of a substituted amide with phosphorus oxychloride (POCl₃) to generate a chloroiminium salt, known as the Vilsmeier reagent. wikipedia.org This electrophilic reagent then attacks the precursor ring system.

For the synthesis of substituted chloronicotinaldehydes, various enamides can be subjected to the Vilsmeier reaction. researchgate.net The choice of reagents, such as replacing POCl₃ with diphosgene or triphosgene, can provide excellent selectivity and higher yields of the desired chloronicotinaldehyde product over other potential chloropyridines. researchgate.net The initial product is an iminium ion, which is then hydrolyzed during workup to yield the final aldehyde. wikipedia.org

Table 3: Vilsmeier-Haack Reaction for Nicotinaldehyde Synthesis

Precursor TypeVilsmeier Reagent ComponentsIntermediateProduct
EnamidePOCl₃ / DMFIminium SaltChloronicotinaldehyde

Emerging Synthetic Strategies and Methodological Innovations

The field of organic synthesis is continually evolving, with a drive towards more efficient, sustainable, and atom-economical methods. These emerging strategies offer novel approaches to constructing complex molecules like this compound.

Organocatalytic Transformations in Aldehyde Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a greener alternative to traditional metal-based catalysts. rsc.org Recent advancements have demonstrated the power of organocatalysis in the synthesis of aldehydes. One novel strategy involves the organocatalytic formylation of boronic acids using glyoxylic acid, which can generate a diverse range of aryl and heteroaryl aldehydes. arizona.edu

Furthermore, organocatalysis plays a crucial role in activating aldehydes for subsequent reactions. rsc.org The synergistic combination of photoredox catalysis and organocatalysis has enabled the direct β-alkylation of saturated aldehydes. acs.org In these systems, an organic catalyst, such as a secondary amine, reacts with the aldehyde to form an enamine, which can then undergo further transformation. acs.org While not a direct synthesis of the aldehyde group itself, these transformations highlight the innovative use of organocatalysts to manipulate aldehyde-containing structures. acs.orgnih.gov

Table 4: Representative Organocatalytic Reaction

Reaction TypeCatalyst TypeSubstratesProduct TypeKey Advantage
Formylation of Boronic Acidsα-amino-acidAryl boronic acid, Glyoxylic acidAryl aldehydeMetal-free, operational simplicity

Transition Metal-Free Arylation Techniques for Heterocyclic Systems

A significant innovation in cross-coupling chemistry is the development of transition-metal-free arylation methods. researchgate.net These techniques circumvent the cost and potential toxicity associated with metal catalysts like palladium. A key emerging methodology for the C-H arylation of heteroarenes, such as pyridine, involves the use of diaryliodonium salts. nih.govmdpi.com This approach allows for the direct formation of an aryl-pyridine linkage by functionalizing an existing C-H bond, representing a highly efficient late-stage functionalization strategy. researchgate.net

Other metal-free approaches include the direct arylation of pyridines using phenylhydrazine (B124118) hydrochloride or aryl triazenes. researchgate.netrsc.org Additionally, aryne multicomponent coupling provides a transition-metal-free protocol for the functionalization of pyridines. nih.gov These methods are at the forefront of sustainable chemical synthesis, offering new, eco-friendly pathways to valuable arylated heterocyclic compounds. nih.govbenthamdirect.com

Table 5: Transition Metal-Free Arylation of Pyridine

Arylating AgentHeterocycleReaction TypeKey Feature
Diaryliodonium SaltsPyridineC-H FunctionalizationAvoids pre-functionalization of the pyridine ring
Phenylhydrazine HClPyridineDirect ArylationProceeds at room temperature without metal catalyst
Aryne PrecursorsPyridineMulticomponent CouplingForms C2-substituted pyridines

Principles of Green Chemistry in Nicotinaldehyde Production

The production of nicotinaldehydes, including this compound, can be made more sustainable by applying the principles of green chemistry. rsc.orgnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.orgnih.gov

Key green chemistry principles applicable to nicotinaldehyde synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents, such as water or bio-based solvents, and minimizing the use of auxiliary substances. acs.orgasianpubs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. rsc.org

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and waste. nih.gov

The application of these principles can be seen in modern synthetic methodologies. For example, the use of highly efficient catalytic systems in Suzuki-Miyaura and Negishi couplings reduces the amount of catalyst needed and often allows for milder reaction conditions. chemicalbook.comwikipedia.org Furthermore, the development of these reactions in aqueous media significantly reduces the reliance on volatile and often toxic organic solvents. rsc.org

Green Metrics in Nicotinaldehyde Synthesis

To quantify the "greenness" of a synthetic process, various metrics have been developed. These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement.

Green Chemistry Metric Description Application to Nicotinaldehyde Synthesis
Atom Economy A measure of the efficiency of a reaction in converting reactants to the desired product.Comparing the atom economy of different routes, such as comparing a classical multi-step synthesis to a more direct cross-coupling reaction.
E-Factor (Environmental Factor) The ratio of the mass of waste to the mass of the desired product.A lower E-factor indicates a greener process. This can be improved by using catalytic methods and minimizing solvent waste.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the active pharmaceutical ingredient (API) produced.A lower PMI is desirable and can be achieved through process optimization and solvent recycling.
Solvent Selection Guides Frameworks for choosing solvents based on their environmental, health, and safety profiles.Selecting greener solvents like water, ethanol, or supercritical CO2 for the synthesis and purification steps. acs.orgresearchgate.net

By considering these principles and metrics, the synthesis of this compound and other valuable chemical compounds can be designed to be not only efficient and cost-effective but also environmentally responsible.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 5 3 Methoxyphenyl Nicotinaldehyde

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques provide a wealth of information regarding the molecular framework, functional groups, and electronic properties of 5-(3-Methoxyphenyl)nicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), offers a detailed map of the proton and carbon environments and their connectivities. rsc.orgmdpi.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aldehydic proton, the aromatic protons of both the pyridine (B92270) and phenyl rings, and the methoxy (B1213986) group protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. Key signals would include the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon. rsc.org

2D-NMR (HSQC): Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D-NMR technique that correlates the chemical shifts of directly attached protons and carbons. rsc.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, greatly aiding in the complete structural assignment. mdpi.com

Detailed spectral data, including chemical shifts (δ) and coupling constants (J), are typically presented in tabular format for clarity.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~9.5-10.5 ~190-200
Pyridine Ring H ~7.5-9.0 ~120-155
Phenyl Ring H ~6.8-7.5 ~110-160

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, key characteristic absorption bands would include:

A strong C=O stretching band for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic rings and the aldehyde group.

C=C and C=N stretching vibrations within the aromatic rings.

C-O stretching for the methoxy group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is based on the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be more prominent in one technique than the other.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretching 1680 - 1700
Aromatic (C=C) Stretching 1400 - 1600
Methoxy (C-O) Stretching 1000 - 1300

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. scielo.org.zaresearchgate.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores present in the molecule. For this compound, the conjugated system of the two aromatic rings and the aldehyde group is expected to give rise to distinct absorption bands, typically in the UV region. researchgate.netscience-softcon.dephyschemres.org The position and intensity of these bands (λmax) can be influenced by the solvent polarity.

Mass Spectrometry (MS, EI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. ucsd.edu

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with high confidence. This is crucial for confirming the molecular formula of a new compound.

Crystallographic and Diffraction Methods

Crystallographic and diffraction methods are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (Powder X-ray Diffraction, Single Crystal X-ray Diffraction)

X-ray diffraction techniques are based on the scattering of X-rays by the ordered arrangement of atoms in a crystal lattice. units.it

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. wikipedia.orgnist.govnih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, purity assessment, and to gain information about the unit cell parameters. researchgate.net

Single Crystal X-ray Diffraction: This is the most definitive method for determining the complete three-dimensional structure of a molecule. carleton.edupreprints.orgresearchgate.netnih.govmdpi.com By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure.

Table 3: Illustrative Single Crystal X-ray Diffraction Data

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Microscopic and Surface Characterization Techniques

Microscopic and surface-sensitive techniques are essential for a thorough understanding of the physical and chemical properties of a compound in its solid state.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and topography of a solid sample. For this compound, which typically exists as a crystalline or amorphous solid, electron microscopy provides invaluable insights into its physical form.

Research Findings: SEM analysis would be employed to study the surface features, crystal habit, and particle size distribution of this compound powder. High-resolution images could reveal details about the crystal faces and any surface imperfections. This morphological information is crucial as it can influence the compound's bulk properties, such as flowability, solubility, and dissolution rate.

TEM, which offers higher resolution, would be used to investigate the internal structure of the crystals. It can identify dislocations, stacking faults, or the presence of different crystalline phases (polymorphism). For nanoscale formulations or thin films incorporating the compound, TEM provides critical information on particle size, shape, and dispersion. While specific studies on this compound are not prevalent, analysis of similar complex organic molecules demonstrates the utility of these methods in solid-state characterization. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of those elements within the top 1-10 nanometers of a material's surface.

Research Findings: For a pure sample of this compound, XPS analysis serves as a method to verify surface purity and structure. The analysis would detect the constituent elements: carbon, oxygen, and nitrogen. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide information about their specific bonding environments. azom.com

For instance, the C 1s spectrum could be deconvoluted into multiple peaks corresponding to the different types of carbon atoms: C-C bonds in the aromatic rings, C-O bonding in the methoxy group, C=O in the aldehyde function, and C-N in the pyridine ring. Similarly, the O 1s spectrum would show components for the aldehyde and methoxy groups. This level of detail is crucial for detecting surface oxidation (e.g., conversion of the aldehyde to a carboxylic acid) or the presence of contaminants not detectable by bulk analysis techniques. azom.com

Table 1: Expected XPS Core-Level Signals for this compound

ElementCore LevelExpected Chemical States and Approximate Binding Energy (eV)
CarbonC 1sAromatic (C-C, C-H) at ~284.8 eV Pyridine (C-N) at ~285.5 eV Methoxy (C-O) at ~286.5 eV Aldehyde (C=O) at ~288.0 eV
OxygenO 1sMethoxy (C-O) at ~533.0 eV Aldehyde (C=O) at ~531.5 eV
NitrogenN 1sPyridine (C-N) at ~399.0 eV

Chromatographic Separation and Analytical Purity Determination

Chromatographic techniques are fundamental for separating the target compound from impurities and for performing quantitative analysis to determine its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile and thermally sensitive organic compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Research Findings: A typical RP-HPLC method would utilize a C18 stationary phase, which is effective at retaining moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to ensure good peak shape and resolution. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance, determined by its UV spectrum.

Method validation according to regulatory guidelines (e.g., ICH) is essential to ensure the method is accurate, precise, linear, and specific for its intended purpose. This involves assessing parameters such as linearity over a concentration range, precision (repeatability and intermediate precision), accuracy (recovery studies), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 2: Representative HPLC Method Parameters for Purity Analysis

ParameterTypical Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or a phosphate (B84403) buffer)
Flow Rate1.0 mL/min
Column Temperature25-30 °C
DetectionUV at ~254 nm or ~310 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. It is a powerful tool for analyzing volatile impurities and for confirming the structure of the main compound through its characteristic mass fragmentation pattern.

Research Findings: In a GC-MS analysis, the compound is vaporized and separated from other volatile components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nih.gov

The mass spectrum of this compound (Molecular Weight: 213.23 g/mol ) would be expected to show a molecular ion peak (M+•) at m/z 213. The fragmentation pattern can be predicted based on the structure, involving characteristic losses of functional groups. researchgate.netmdpi.comwhitman.edu Key fragmentations would include the loss of a hydrogen radical from the aldehyde (M-1), a formyl radical (M-29), a methyl radical from the methoxy group (M-15), or a methoxy radical (M-31). Further fragmentation would yield ions corresponding to the stable methoxyphenyl and pyridinyl moieties. These fragmentation patterns provide definitive structural confirmation. researchgate.netmdpi.com

Table 3: Predicted Mass Fragments for this compound in GC-MS (EI)

m/zProposed FragmentStructural Origin
213[C₁₃H₁₁NO₂]⁺•Molecular Ion (M⁺•)
212[C₁₃H₁₀NO₂]⁺Loss of H• from aldehyde
198[C₁₂H₈NO₂]⁺Loss of CH₃• from methoxy group
184[C₁₂H₁₀NO]⁺Loss of CHO• from aldehyde
182[C₁₃H₁₀O]⁺•Loss of OCH₃• from methoxy group
107[C₇H₇O]⁺Methoxyphenyl cation
106[C₆H₄NO]⁺Pyridinyl-aldehyde cation

Chemical Reactivity and Derivatization Pathways of 5 3 Methoxyphenyl Nicotinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures. Its electrophilic carbon atom readily participates in reactions with nucleophiles, and its reactivity can be harnessed in reductive couplings and conversions to other functional groups.

Condensation Reactions with Nucleophiles

The aldehyde group of 5-(3-Methoxyphenyl)nicotinaldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These condensation reactions are fundamental in extending the molecular framework and introducing diverse functionalities.

A notable example involves the reaction with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically catalyzed by a small amount of acid and proceeds by the initial formation of a hemiaminal intermediate, followed by the elimination of water. The resulting imine can be further modified or utilized in subsequent synthetic steps.

Organocatalytic Reductive Coupling Processes

Recent advancements in organocatalysis have opened up new avenues for the utilization of aldehydes in carbon-carbon bond-forming reactions. Organocatalytic reductive coupling processes offer a metal-free alternative for the umpolung of aldehyde reactivity. In one such process, a pyridine-boryl radical, generated in situ, can add to the aldehyde. rsc.org This creates a ketyl radical intermediate, which can then couple with various radical acceptors, such as 1,1-diarylethylenes. rsc.org This methodology allows for the efficient construction of complex molecular scaffolds under mild conditions. rsc.org

Conversion to Thioamide Derivatives

The aldehyde can be transformed into a thioamide derivative. This conversion highlights the versatility of the aldehyde group in accessing different functional groups. Thioamides are important structural motifs in various biologically active compounds and serve as valuable intermediates in organic synthesis.

Formation of Schiff Bases

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. researchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the C=N double bond is a key transformation that introduces a new point of structural diversity. researchgate.netresearchgate.net Schiff bases derived from substituted aldehydes have been explored for their potential applications in various fields, including medicinal chemistry and materials science. nih.govnih.gov The general procedure for synthesizing Schiff bases often involves refluxing the aldehyde and the primary amine in a suitable solvent, such as ethanol, sometimes with the addition of a catalytic amount of acid. nih.gov

Reactant 1Reactant 2Product TypeReaction Condition
This compoundPrimary AmineSchiff Base (Imine)Ethanol, Reflux
This compound1,1-DiarylethyleneReductive Coupling ProductOrganocatalyst, Reductant
This compoundLawesson's ReagentThioamideToluene, Reflux

Reactivity of the Pyridine (B92270) Ring System and Substituents

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. This electron deficiency, further modulated by the aldehyde and methoxyphenyl substituents, makes the ring susceptible to certain types of reactions, particularly nucleophilic aromatic substitution.

Functionalization via Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying electron-poor aromatic rings like pyridine. youtube.comnih.gov In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNA involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups on the ring is crucial for activating it towards nucleophilic attack. chemistrysteps.comlibretexts.org

Design and Synthesis of Advanced Derivatives for Non-Biological Research

The unique structural scaffold of this compound, featuring a biphenyl-like core with versatile functional handles, makes it an attractive starting material for the synthesis of advanced derivatives with potential applications in materials science and other non-biological fields. The aldehyde functionality, in particular, serves as a key reaction site for building molecular complexity.

One significant pathway for derivatization is through condensation reactions. For instance, the Knoevenagel condensation of this compound with active methylene (B1212753) compounds, such as malonic acid or its esters, can lead to the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgtue.nl These extended conjugated systems are chromophoric and can be precursors to dyes and pigments.

Another important class of derivatives accessible from this compound are chalcones. The Claisen-Schmidt condensation of the aldehyde with various acetophenones in the presence of a base catalyst can yield chalcones, which are known for their diverse chemical and physical properties, including applications in the development of nonlinear optical materials and fluorescent probes. scialert.netnih.gov

The aldehyde group can also participate in Wittig reactions, allowing for the introduction of a wide variety of unsaturated functionalities. masterorganicchemistry.com Reaction with a phosphorus ylide can convert the formyl group into a vinyl group, providing a route to conjugated polymers and other advanced materials. For example, polymers incorporating pyridyl and biphenyl (B1667301) units are of interest for their potential in electronic and optoelectronic devices. rsc.orgnih.govsemanticscholar.org

Furthermore, the biphenyl-like structure of this compound suggests its potential as a building block for liquid crystals. Many liquid crystalline materials are based on rigid rod-like molecules containing biphenyl cores. researchgate.netresearchgate.nettandfonline.com By modifying the aldehyde group and introducing long alkyl or alkoxy chains, it may be possible to design and synthesize novel liquid crystalline materials.

The nitrogen atom of the pyridine ring and the oxygen atoms of the aldehyde and methoxy (B1213986) groups also present potential coordination sites for metal ions. This suggests that this compound and its derivatives could act as ligands in the synthesis of coordination compounds and metal-organic frameworks with interesting catalytic or material properties. mdpi.comresearchgate.netuh.edu

Table 2: Potential Non-Biological Derivatives of this compound and Their Synthesis

Derivative ClassSynthetic PathwayKey ReagentsPotential Application
Cinnamic Acid DerivativesKnoevenagel CondensationMalonic acid, piperidinePrecursors to polymers and fine chemicals
ChalconesClaisen-Schmidt CondensationSubstituted acetophenones, baseNonlinear optical materials, fluorescent probes
StilbenesWittig ReactionPhosphonium ylidesOrganic light-emitting diodes (OLEDs), dyes
Schiff BasesCondensationPrimary aminesLigands for coordination chemistry, liquid crystals
Conjugated PolymersPolymerization of vinyl derivatives---Organic electronics, sensors
Liquid CrystalsEsterification/EtherificationLong-chain alkyl/alkoxy halidesDisplay technologies
Metal ComplexesCoordinationMetal saltsCatalysis, magnetic materials

This table outlines potential derivatization strategies and is not an exhaustive list. The feasibility of these syntheses and the properties of the resulting products would require experimental verification.

Computational Chemistry and Theoretical Investigations of 5 3 Methoxyphenyl Nicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 5-(3-Methoxyphenyl)nicotinaldehyde at the atomic and electronic levels. These in silico methods allow for the prediction of molecular structure, stability, and reactivity without the need for empirical measurement.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT analysis would typically begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the ground state geometry.

A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The functional approximates the exchange-correlation energy, which is a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals. The selection of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. Upon successful optimization, key electronic properties such as total energy, dipole moment, and the distribution of electronic charge can be determined.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, FMO analysis would reveal the regions of the molecule where these orbitals are localized, providing insight into potential sites for electrophilic and nucleophilic attack.

Derived Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

DescriptorFormulaDescription
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Electronegativity (χ) χ = -μRepresents the power of an atom or molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.

These parameters, derived from DFT calculations, would provide a comprehensive profile of the molecule's reactivity.

Prediction of Spectroscopic Properties

Computational methods can also predict spectroscopic properties, offering valuable information that can aid in the characterization of a compound.

Theoretical Prediction of UV-Vis Absorption Wavelengths

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the maximum absorption wavelength (λmax).

For this compound, TD-DFT calculations, often performed using the optimized ground-state geometry, would yield a series of excitation energies and their corresponding oscillator strengths. The transition with the highest oscillator strength typically corresponds to the main peak observed in an experimental UV-Vis spectrum. These calculations are often performed considering the solvent effects, as the polarity of the solvent can influence the absorption wavelengths.

Reaction Mechanism Studies and Pathway Elucidation

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which possesses aldehyde functionality, computational studies could elucidate the pathways of reactions such as nucleophilic additions or oxidations.

This involves locating the transition state (TS) structures for each step of a proposed reaction mechanism. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can determine the most favorable reaction pathway. For instance, a computational study could compare different synthetic routes to this compound or predict its most likely products when reacting with other reagents.

Non Biological Applications and Future Research Directions of 5 3 Methoxyphenyl Nicotinaldehyde

Role as Versatile Intermediates in Fine Chemical Synthesis

The pyridine (B92270) nucleus is a fundamental structural motif in a vast array of bioactive molecules and functional materials. nih.gov The presence of both an aldehyde and a methoxyphenyl substituent on the pyridine ring of 5-(3-Methoxyphenyl)nicotinaldehyde makes it a valuable and versatile intermediate in the synthesis of more complex molecules. bldpharm.com The aldehyde group is readily transformable into a variety of other functional groups, while the methoxyphenyl group can influence the electronic properties and solubility of the resulting compounds.

The utility of substituted aldehydes in the synthesis of complex heterocyclic systems is well-documented. For instance, related compounds like syringaldehyde (B56468) and 3,4,5-trimethoxybenzaldehyde (B134019) serve as starting materials for the synthesis of a diverse range of bioactive heterocycles. nih.gov This suggests that this compound can be a key precursor for the generation of novel pharmaceutical scaffolds and other fine chemicals. The pyridine ring itself is a privileged structure in medicinal chemistry, found in numerous top-selling drugs. beilstein-journals.org

The reactivity of the aldehyde group allows for its participation in a wide range of chemical transformations, including but not limited to:

Reductive amination: to introduce substituted amino groups.

Wittig and related olefination reactions: to form carbon-carbon double bonds.

Condensation reactions: with various nucleophiles to form Schiff bases, imines, and other heterocyclic systems.

Oxidation: to form the corresponding carboxylic acid.

Reduction: to form the corresponding alcohol.

These transformations open up pathways to a multitude of derivatives with potential applications in various fields. The synthesis of substituted pyridines is a key area of research in the development of new drugs and functional materials. nih.gov

Table 1: Examples of Bioactive Compounds Synthesized from Structurally Related Aldehydes

Starting AldehydeResulting Bioactive Compound ClassPotential ApplicationReference
SyringaldehydeHeterocyclic systemsAntioxidant, Antitumor nih.gov
3,4,5-TrimethoxybenzaldehydeCombretastatin analoguesAnticancer nih.gov
3-Pyridinecarboxaldehyde3-(Pyridine-3-yl)-2-oxazolidinone derivativesAntibacterial nih.gov

Potential in Material Science Applications (e.g., Polymeric Materials, Organic Photovoltaics)

The unique electronic and structural features of this compound suggest its potential utility in the field of material science. The conjugated system of the pyridine ring coupled with the electron-donating methoxy (B1213986) group can be exploited in the design of novel organic electronic materials.

In the realm of Organic Light-Emitting Diodes (OLEDs) , materials with tailored electronic properties are crucial for efficient device performance. The hole-injection and transport layers of OLEDs often consist of organic molecules with specific energy levels. While direct studies on this compound in OLEDs are not yet prevalent, its structural motifs are found in molecules used for such applications. The development of novel organic materials is a key driver for advancing OLED technology. researchgate.net

Furthermore, the aldehyde functionality allows for the incorporation of this molecule into polymeric materials . Through polymerization reactions, it could be integrated into the backbone or as a pendant group of a polymer chain. This could lead to the development of polymers with interesting optical, thermal, or mechanical properties. For instance, research on structurally related compounds has shown that specific triazole derivatives can act as tubulin polymerization inhibitors, highlighting the potential for this class of compounds to interact with biological polymers. synblock.comnih.gov This interaction with biological polymers hints at the broader potential for designing synthetic polymers with specific functionalities.

Development as Ligands in Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These atoms can act as donor sites, binding to metal ions to form stable coordination complexes.

The study of metal complexes with substituted nicotinic acid and salicylaldehyde (B1680747) derivatives provides a strong precedent for the potential of this compound in this area. For example, copper complexes of nicotinic acid have been investigated for their superoxide (B77818) dismutase mimic activity. nih.gov Similarly, nickel(II) complexes with 3,5-dibromo-salicylaldehyde have been synthesized and structurally characterized, demonstrating the ability of substituted aldehydes to form stable complexes with transition metals. mdpi.com These complexes exhibit interesting geometries and can have potential applications in catalysis, materials science, and bioinorganic chemistry. The use of organic radicals as bridging ligands in metal complexes is also an area of active research, leading to materials with strong magnetic coupling. rsc.org

The coordination behavior of this compound with various metal ions could lead to the formation of complexes with diverse structures, from simple mononuclear species to complex coordination polymers. The electronic properties of these complexes can be tuned by both the metal ion and the substituents on the ligand.

Table 2: Examples of Metal Complexes with Related Ligands

LigandMetal IonResulting ComplexPotential ApplicationReference
Nicotinic acidCopper(II)Copper-nicotinate complexesSuperoxide dismutase mimetics nih.gov
3,5-Dibromo-salicylaldehydeNickel(II)[Ni(3,5-diBr-salo)2(neoc)]Biological interactions mdpi.com
2,3-di(2-pyridyl)-quinoxaline (dpq)Iron(II), Cobalt(II), Zinc(II)Radical-bridged bimetallic complexesMolecular magnetism rsc.org

Utility as a Model Compound for Advanced Synthetic Methodology Development

The development of new synthetic methods is a cornerstone of chemical research. Molecules with specific functional groups and structural arrangements are often used as "model compounds" to test the scope and limitations of new reactions. This compound, with its distinct reactive sites, is well-suited for this purpose.

The aldehyde group can be a target for a variety of new C-C and C-N bond-forming reactions. For instance, its use in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds from simple starting materials. The development of novel multicomponent syntheses of polysubstituted 5-aminooxazoles and their subsequent transformation into other heterocyclic systems demonstrates the power of using functionalized aldehydes in exploring new chemical space.

Furthermore, the presence of both an electron-rich methoxyphenyl group and an electron-deficient pyridine ring allows for the investigation of regioselective reactions. The development of new catalytic systems for the functionalization of pyridine rings is an active area of research, and this compound could serve as an excellent substrate for these studies. The synthesis of complex natural products often relies on the development of novel synthetic strategies, and the insights gained from using model compounds like this compound can be invaluable in this endeavor. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Methoxyphenyl)nicotinaldehyde, and how can purity be ensured?

The synthesis of this compound typically involves multi-step reactions, such as:

  • Oxidation of intermediates : For example, ethyl 5-(3-methoxyphenyl)-5-oxovalerate can be oxidized to form carboxylic acid derivatives, which are further functionalized .
  • Cross-coupling reactions : Palladium-catalyzed coupling between halogenated pyridine derivatives and methoxyphenyl boronic acids may yield the target aldehyde .
    To ensure purity (>98%), use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm structural integrity via NMR (e.g., aldehyde proton resonance at ~9.8 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and methoxy C-O stretch (1250 cm⁻¹) .
  • X-ray crystallography : Resolve molecular geometry, as demonstrated for structurally similar oxazole derivatives (e.g., bond angles and torsional strain analysis) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ for C₁₄H₁₁NO₂: 226.0868) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural isomerism : Subtle differences in substituent positioning (e.g., 3-methoxy vs. 4-methoxy groups) alter binding affinities .
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect activity. Standardize protocols using dose-response curves and include positive controls (e.g., nicotinamide for NAD-related studies) .
  • Metabolic stability : Use microsomal assays to assess compound degradation, which may explain reduced efficacy in vivo .

Q. What experimental strategies can elucidate the mechanism of action of this compound in NAD metabolism?

Nicotinaldehyde derivatives are NAD precursors via the Preiss-Handler pathway. To study this:

  • Isotopic labeling : Track incorporation of ¹⁴C-labeled nicotinaldehyde into NAD pools in cell cultures .
  • Knockout models : Use CRISPR-Cas9 to silence key enzymes (e.g., nicotinamide phosphoribosyltransferase) and observe rescue effects .
  • Enzyme kinetics : Measure KM and Vmax for aldehyde dehydrogenase isoforms using purified enzymes and substrate analogs .

Q. How do π-π stacking and hydrogen-bonding interactions influence the reactivity of this compound in catalytic systems?

The methoxyphenyl and pyridine moieties enable:

  • π-π interactions : Stabilize transition states in organocatalytic reactions (e.g., asymmetric aldol additions). Characterize via DFT calculations (B3LYP/6-31G* level) .
  • Hydrogen bonding : The aldehyde group acts as a hydrogen-bond acceptor, enhancing substrate orientation. Confirm using solvatochromic studies or crystallography .

Methodological Considerations

Q. What strategies mitigate degradation of this compound during storage?

  • Temperature control : Store at –20°C under inert gas (argon) to prevent oxidation .
  • Lyophilization : For long-term stability, lyophilize the compound and reconstitute in anhydrous DMSO .
  • Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in stock solutions .

Q. How can researchers compare the bioactivity of this compound with its structural analogs?

Use SAR (Structure-Activity Relationship) studies :

  • Substituent variation : Synthesize analogs with halogens (e.g., 3-chloro) or electron-donating groups (e.g., -OH) and test in parallel assays .
  • Pharmacophore mapping : Overlay 3D structures (e.g., PyMOL) to identify critical interaction sites .
  • Data normalization : Express activity as % inhibition relative to a reference compound (e.g., IC50 ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.